molecular formula C17H23N5O5S B10909075 ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10909075
M. Wt: 409.5 g/mol
InChI Key: YSJVEGUBNBXJAK-UHFFFAOYSA-N
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Description

ETHYL 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-4-nitropyrazole, which can be synthesized from acetylacetone and hydrazine hydrate under acidic conditions.

    Thiazole Ring Construction: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.

    Coupling Reactions: The pyrazole and thiazole intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the intermediate with tetrahydrofuran-2-carbaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) and solvents such as DMF or toluene.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted thiazole derivatives.

    Coupling: Introduction of aryl or alkyl groups to the pyrazole or thiazole rings.

Scientific Research Applications

ETHYL 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.

    Chemical Biology: Employed in the design of molecular tools for studying biological pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The thiazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitropyrazole: A precursor in the synthesis of the target compound.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Tetrahydrofuran Derivatives: Compounds featuring the tetrahydrofuran moiety with various functional groups.

Uniqueness

ETHYL 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a pyrazole ring, a thiazole ring, and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C17H23N5O5S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H23N5O5S/c1-4-26-16(23)15-13(9-21-11(3)14(22(24)25)10(2)20-21)19-17(28-15)18-8-12-6-5-7-27-12/h12H,4-9H2,1-3H3,(H,18,19)

InChI Key

YSJVEGUBNBXJAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2CCCO2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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